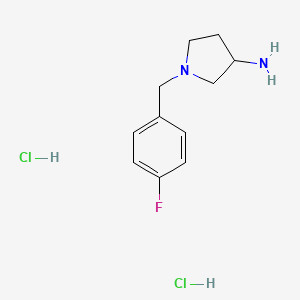

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 and a molecular weight of 267.17 g/mol. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolidin-3-ylamine backbone, and it is commonly used in various scientific research applications.

Méthodes De Préparation

The synthesis of 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and pyrrolidine.

Reaction Conditions: The reaction between 4-fluorobenzyl chloride and pyrrolidine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then further reacted with an amine source to yield the final product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Analyse Des Réactions Chimiques

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the fluorobenzyl group can be replaced with other functional groups using appropriate reagents and conditions.

Applications De Recherche Scientifique

Neuropharmacology

The compound has been studied for its interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. Research indicates that 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride may act as a partial agonist at certain serotonin receptors while exhibiting antagonist properties at others. These interactions suggest a complex pharmacological profile that could be leveraged for therapeutic benefits in treating mood disorders and other neuropsychiatric conditions.

Structure-Activity Relationship Studies

Its unique structure allows for exploration in structure-activity relationship studies, which are crucial for understanding how modifications to the compound can affect its biological activity. This is particularly important in the design of new drugs aimed at specific targets within the central nervous system.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Dopamine Receptor Interaction : A study demonstrated that the compound shows enhanced binding affinity to dopamine receptors compared to non-fluorinated analogs, suggesting its potential use in treating disorders like schizophrenia or Parkinson's disease.

- Serotonin Modulation : Another investigation revealed that the compound modulates serotonin levels, indicating its possible application in managing depression and anxiety disorders.

- Agonist/Antagonist Properties : The dual action as an agonist and antagonist at different receptors opens avenues for developing drugs that can fine-tune neurotransmitter systems to achieve desired therapeutic outcomes .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

1-(4-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

1-(4-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride: This compound features a methyl group in place of the fluorine atom.

1-(4-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride: This compound contains a bromine atom instead of a fluorine atom.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.

Activité Biologique

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. The following sections summarize the key findings regarding its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

- Chemical Formula : C11H15FN2·2HCl

- Molecular Weight : 267.17 g/mol

- CAS Number : 169452-20-4

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Evaluated against multiple bacterial strains.

- Receptor Interaction : Investigated as a potential agonist for serotonin receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating varying degrees of efficacy.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | High |

| Escherichia coli | 0.0039 - 0.025 mg/mL | High |

| Klebsiella pneumoniae | 0.032 - 0.512 mg/mL | Moderate |

| Candida albicans | 16.69 - 78.23 µM | Moderate |

The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with complete inhibition observed within eight hours at low concentrations .

Receptor Interaction Studies

The compound has also been evaluated for its activity as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. This receptor is implicated in various physiological processes, including mood regulation and appetite control.

Table 2: Receptor Activation Data

| Compound | % Activation at 10 μM | EC50 (nM) |

|---|---|---|

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEZYLVPEAGIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697982 |

Source

|

| Record name | 1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169452-08-8 |

Source

|

| Record name | 1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.